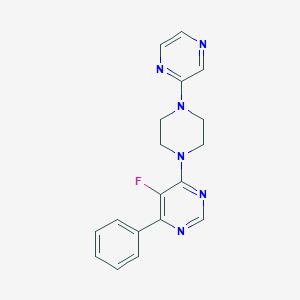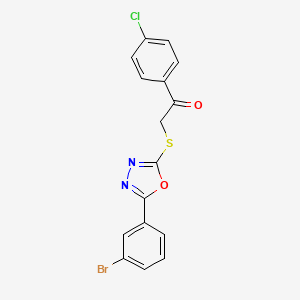
2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-chlorophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-chlorophenyl)ethanone is a useful research compound. Its molecular formula is C16H10BrClN2O2S and its molecular weight is 409.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- The compound has been utilized in the synthesis of various heterocyclic derivatives. For instance, Xu et al. (2005) demonstrated its use in preparing specific compounds where the 1,3,4-oxadiazole ring forms distinct dihedral angles with benzene and triazole rings, contributing to unique molecular structures (Xu et al., 2005).
Antimicrobial Properties
- The antimicrobial potential of derivatives has been a significant area of research. For instance, Fuloria et al. (2009) synthesized new oxadiazoles derived from phenylpropionohydrazides and evaluated their antibacterial and antifungal activities, noting specific compounds with high efficacy against S. aureus and P. aeruginosa (Fuloria et al., 2009).
Novel Mechanisms and Derivatives
- The compound has been key in the development of new derivatives with unique mechanisms. Tahtaci and Aydin (2019) synthesized a series of substituted aliphatic 1,3,4-thiadiazol-2(3H)-one derivatives, showcasing an interesting mechanism involving internal nucleophilic substitution (Tahtaci & Aydin, 2019).
Application in Antituberculosis Studies
- Its derivatives have been studied for antituberculosis properties. Chitra et al. (2011) synthesized 3-heteroarylthioquinoline derivatives and evaluated their in vitro activity against Mycobacterium tuberculosis, finding specific compounds with significant activity (Chitra et al., 2011).
Propiedades
IUPAC Name |
2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-chlorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrClN2O2S/c17-12-3-1-2-11(8-12)15-19-20-16(22-15)23-9-14(21)10-4-6-13(18)7-5-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPHOMGGNKTQNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-4-(dimethylamino)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2431694.png)
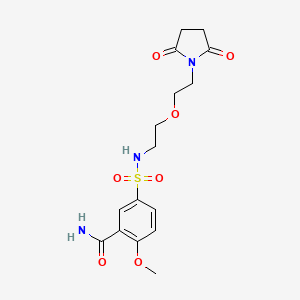
![Tert-butyl 2-(6-iodo-4-oxothieno[2,3-d]pyrimidin-3-yl)acetate](/img/structure/B2431699.png)
![2-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2431702.png)

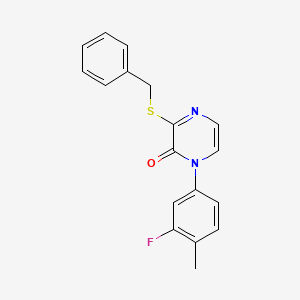

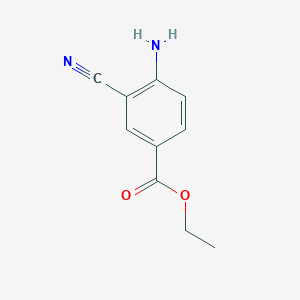
![7-[(Dimethylamino)methyl]-2,2-difluoro-1,3-dioxaindane-4-carbaldehyde](/img/structure/B2431710.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B2431711.png)

![2-Phenoxy-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2431714.png)
